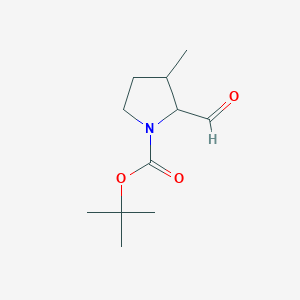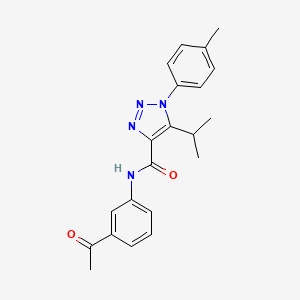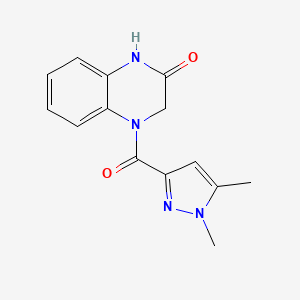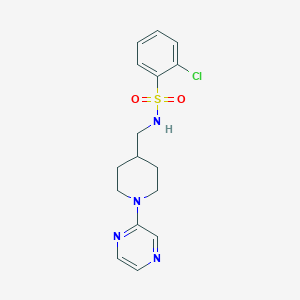
TERT-BUTYL 2-FORMYL-3-METHYLPYRROLIDINE-1-CARBOXYLATE, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal . The specific compound you mentioned seems to be a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Comprehensive Analysis of TERT-BUTYL 2-FORMYL-3-METHYLPYRROLIDINE-1-CARBOXYLATE Applications
OLED Emitters
TERT-BUTYL 2-FORMYL-3-METHYLPYRROLIDINE-1-CARBOXYLATE: has been utilized in the design of multi-functional luminophores exhibiting Thermally Activated Delayed Fluorescence (TADF) . These compounds are significant for their application in Organic Light-Emitting Diodes (OLEDs) , where they can function as sky-blue emitters. The presence of tert-butyl groups in these compounds has been shown to influence the emission properties, making them sensitive to external forces like solvents, temperature, and mechanical treatment .
Supramolecular Assembly
The tert-butyl groups of this compound play a crucial role in modulating the self-assembly behavior of organic molecules on surfaces . This property is essential for constructing supramolecular architectures, which has implications for the development of functional molecular devices and long-range ordered nanostructures in surface-assisted systems .
Electronic Communication Modulation
In the realm of molecular electronics, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units is a field of interest . The insertion of tert-butyl groups can raise the localized Lowest Unoccupied Molecular Orbital (LUMO) level, affecting the electron transport properties of the compounds .
Aggregation-Induced Emission
The compound’s ability to form crystalline polymorphs characterized by aggregation-induced delayed fluorescence (AIDF) is another significant application. This property is particularly useful for creating materials that change color under various conditions, which is valuable for sensing and display technologies .
Photophysical Property Study
Studying the photophysical properties of derivatives of this compound can lead to the development of new materials with desired luminescence characteristics. These studies are fundamental for advancing optoelectronic applications .
Chemical Bonding Analysis
The tert-butyl groups in the compound can be involved in unique interactions such as π–π and C–F⋯π, which are responsible for the formation of different crystalline polymorphs. Understanding these interactions is crucial for the design of materials with specific crystal structures and properties .
Modulation of Molecular Adsorption
The presence of tert-butyl groups affects the molecular adsorption behavior on surfaces, which is vital for the development of nanostructures and surface chemistry applications .
Development of Functional Molecular Devices
By controlling the removal of tert-butyl groups, it is possible to modulate the supramolecular structure and, consequently, the functionality of molecular devices. This application is at the forefront of nanotechnology and materials science .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-formyl-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(9(8)7-13)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAVIPHGUXCSOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C=O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)
![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)






![3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2933599.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2933602.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2933603.png)